molecular formula C9H17NO5 B558205 Boc-L-threonine CAS No. 2592-18-9

Boc-L-threonine

Cat. No. B558205
CAS RN: 2592-18-9
M. Wt: 219.23 g/mol
InChI Key: LLHOYOCAAURYRL-RITPCOANSA-N
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Description

Boc-L-threonine is an N-Boc-protected form of L-Threonine . L-Threonine is an essential amino acid that is commonly used as a feed and food additive . It is produced in mass quantities by mutant Escherichia coli strains for research and food nutrition purposes . Boc-L-Threonine is a commonly used boc protected amino acid, and its side chain is blocked by bzl group, so it is often used in the synthesis of peptides .


Synthesis Analysis

The industrial production of L-threonine is based on direct fermentation with microorganisms such as Escherichia coli . This method has the characteristics of low cost and high productivity . The key metabolic features of the synthesis pathway of Thr in E. coli provide clues for metabolic regulation or engineering of the strain . Boc-Thr (t-Bu)-OH (N -Boc- O - tert -butyl-L-threonine) participates in the synthesis of 2,3-unsaturated glycosides, via reaction with per- O -acetylated glucal in the presence of Er (OTf) 3 catalyst .


Molecular Structure Analysis

The molecular formula of Boc-L-threonine is C9H17NO5 . The molar mass is 219.24 g/mol . The linear formula is CH3CH (OH)CH (COOH)NHCOOC (CH3)3 .


Chemical Reactions Analysis

L-Threonine is a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver . It may help combat mental illness and may be very useful in indigestion and intestinal malfunctions . Also, threonine prevents excessive liver fat .


Physical And Chemical Properties Analysis

Boc-L-threonine appears as a white powder . It has a melting point of 55 - 85 °C . The optical rotation is [a]D20 = -9 ± 1 º (C=2 in AcOH) . It has a density of 1.2470 (rough estimate) .

Scientific Research Applications

Peptide Synthesis

Field

Biochemistry

Application

Boc-Thr-OH is used in the synthesis of proteins and cyclic peptides . It serves as a fundamental building block for these syntheses .

Methods

The synthesis of peptide thioesters has been based on acid-labile amino-protecting groups. The final side-chain deprotection required the use of hazardous hydrogen fluoride (HF). However, a trifluoracetic acid/trimethylsilyl bromide (TFA/TMSBr) protocol using a hydroxymethyl resin has been employed, obviating the need for HF .

Results

The method is relatively simple, straightforward, and easily scalable, allowing the facile preparation of alkyl and aryl thioesters .

BOC Protection of Amines

Field

Organic Chemistry

Application

Boc-Thr-OH is used for the BOC protection of amines .

Methods

This process is carried out in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Results

This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Synthesis of Non-Proteinogenic β-Hydroxy-α-Amino Acids

Field

Biotechnology

Application

Boc-L-threonine is used in the synthesis of non-proteinogenic β-hydroxy-α-amino acids .

Methods

Threonine aldolases (TAs) are used for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .

Results

The resulting chiral β-hydroxy-α-amino acid products are important precursors for pharmaceuticals such as thiamphenicol, a L-threo-phenylserine derivative or L-threo-3,4-dihydroxyphenylserine .

Pharmaceutical Intermediates

Field

Pharmaceutical Chemistry

Application

Boc-L-threonine methyl ester is used as pharmaceutical intermediates .

Methods

The specific methods of application are not detailed in the source .

Results

The outcomes of these applications are not specified in the source .

Synthesis of 2,3-Unsaturated Glycosides

Application

Boc-Thr(t-Bu)-OH, a variant of Boc-Thr-OH, participates in the synthesis of 2,3-unsaturated glycosides .

Methods

This involves a reaction with per-O-acetylated glucal in the presence of Er(OTf)3 catalyst .

Results

Dual Protection of Amino Functions

Application

Boc-L-threonine is used for dual protection of amino functions .

Methods

This process involves the use of Boc2O/DMAP .

Results

Food and Feed Additive

Field

Food Industry

Application

Boc-L-threonine is used as a food and feed additive .

Results

Deprotection of Boc Amino Acids and Peptides

Application

Boc-Thr-OH is used for the deprotection of Boc amino acids and peptides .

Methods

This process is carried out at high temperatures using a thermally stable Ionic Liquid .

Protection of Amines

Application

Boc-L-threonine is used for the protection of amines .

Future Directions

Boc-L-threonine is mainly used in peptide synthesis, and is primarily used in a variety of drugs and biotechnology applications . The method for preparing Boc-L-threonine involves mixing L-threonine with an aqueous solution of potassium hydroxide, adding (Boc)2O in batches, and controlling reaction conditions to obtain Boc-L-threonine with high yield . This method is low in cost, simple and convenient, safe to operate, small in pollution, and high in yield, making it easy to achieve industrial production . This provides a new method for industrially producing Boc-L-threonine .

properties

IUPAC Name

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHOYOCAAURYRL-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-threonine

CAS RN

2592-18-9, 86748-77-8
Record name N-tert-Butoxycarbonyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2592-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-butyloxycarbonyl)-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
SV Pansare, JC Vederas - The Journal of Organic Chemistry, 1989 - ACS Publications
… Treatment of ZV-BOC-L-threonine (8) and ZV-BOC-L-oZZo-threonine (9) under modified … The mixture was stirred 15 min at -78 C, BOC-L-threonine (8) (1.10 g, 5.01 mmol) was …
Number of citations: 47 pubs.acs.org
KGI Nilsson, M Scigelova - Biotechnology letters, 1994 - Springer
The galactosyl derivatives Galβ-Ser(N-Boc) and Galβ-Thr(N-Boc) of N-Boc-protected serine and threonine were prepared with galactose or lactose as the glycosyl donor employing β-…
Number of citations: 19 link.springer.com
K SAITO, S SAIJO, K KOTERA, T DATE - … and pharmaceutical bulletin, 1985 - jstage.jst.go.jp
… Mesylation of t Boc-L-threonine methyl ester (2) and subsequent reduction with sodium borohydride gave the alcohol (10), which was treated with potassium carbonate to afford a key …
Number of citations: 21 www.jstage.jst.go.jp
DL Boger, SL Colletti, T Honda… - Journal of the American …, 1994 - ACS Publications
… N aqueous NaHC03-THF 3:2,25 C, 20h, 78% overall) provided synthetic iV-BOC-L-threonine (4a) suitably protected for carboxylate coupling. Subsequent methyl ester formation (91%, …
Number of citations: 111 pubs.acs.org
K Debiec, E Sochacka - RSC advances, 2021 - pubs.rsc.org
… Starting from 2.5 mmol of appropriately protected Boc-L-threonine 1 39 and 1 mmol of adenosine derivative 3a 57 or 3b, 39 the modified nucleosides 4a and 4b were obtained in 92% …
Number of citations: 3 pubs.rsc.org
EA Morozova, MA Zevail' - Chemistry of Natural Compounds, 1970 - Springer
… Addition of BOC-L-threonine to the polymer To 5 g of … was added 2.96 g (0.013 mole) of BOC-L-threonine [5] and 1.82 ml (0.013 … ) or 53.8% of BOC-L-threonine had added to 5 g of resin. …
Number of citations: 2 link.springer.com
DR Apriyanto, A Arsianti, C Aoki-Utsubo… - Advanced Science …, 2018 - ingentaconnect.com
… Methods: The synthesis was started from esterification of commercially available Boc-L-Threonine with allyl bromide, followed by Boc deprotection with HCl/EtOAc produced threonine-…
Number of citations: 0 www.ingentaconnect.com
X Tian, L Li, J Han, X Zhen, S Liu - SpringerPlus, 2016 - Springer
… 21.9 g Boc-l-threonine-OH (0.1 mol) was dissolved in 70 mL DMF, 16.6 g (0.12 mol) K 2 CO 3 was added and cooled to 0 C in an ice bath. 14.4 g (0.12 mol) Allyl bromide was added …
Number of citations: 6 link.springer.com
XH Chen, HL Cui - Asian Journal of Organic Chemistry, 2022 - Wiley Online Library
… The use of N-Boc-L-Threonine 4 b gave compound 5 e in good yield with high dr value (84% yield, 14 : 1 dr). N-Boc-L-Serine 4 c can also be compatible in this reaction system …
Number of citations: 1 onlinelibrary.wiley.com
A Arsianti, H Tanimoto, T Morimoto, A Bahtiar, T Takeya… - Tetrahedron, 2012 - Elsevier
… Our synthesis commenced with Boc-l-threonine and was achieved by way of one-pot homocoupling/ring-closing olefin metathesis reaction cascade and Sharpless asymmetric …
Number of citations: 14 www.sciencedirect.com

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